(3S,4R)-3-methylpiperidin-4-ol;hydrochloride
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Overview
Description
cis-4-Hydroxy-3-Methylpiperidine Hydrochloride: is a chemical compound with the molecular formula C6H13NO·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Hydroxy-3-Methylpiperidine Hydrochloride typically involves the hydroxylation of 3-Methylpiperidine. One common method is the catalytic hydrogenation of 3-Methylpyridine followed by hydroxylation. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon and a hydroxylating agent like hydrogen peroxide .
Industrial Production Methods: In an industrial setting, the production of cis-4-Hydroxy-3-Methylpiperidine Hydrochloride can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-Hydroxy-3-Methylpiperidine Hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted piperidines
Scientific Research Applications
Chemistry: cis-4-Hydroxy-3-Methylpiperidine Hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, cis-4-Hydroxy-3-Methylpiperidine Hydrochloride is used in the production of polymers and other materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of cis-4-Hydroxy-3-Methylpiperidine Hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- cis-3-Hydroxy-4-Methylpiperidine Hydrochloride
- trans-4-Hydroxy-3-Methylpiperidine Hydrochloride
- 4-Hydroxy-3-Methylpiperidine
Uniqueness: cis-4-Hydroxy-3-Methylpiperidine Hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. Compared to its isomers, it may exhibit different pharmacological or chemical properties, making it valuable for specific applications .
Properties
IUPAC Name |
(3S,4R)-3-methylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-7-3-2-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSULSNKSVBZRD-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC[C@H]1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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